molecular formula C6H6F2O2S B6214858 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2731007-83-1

6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6214858
CAS No.: 2731007-83-1
M. Wt: 180.2
InChI Key:
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Description

6,6-Difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by the presence of fluorine atoms and a sulfur atom within its structure

Preparation Methods

The synthesis of 6,6-difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compoundsThe reaction conditions often require careful control of temperature and the use of specific catalysts to achieve the desired product .

Chemical Reactions Analysis

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can be compared with other bicyclic compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of fluorine and sulfur atoms, which contribute to its distinct chemical and biological behavior.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves the introduction of a carboxylic acid group onto a bicyclic compound containing a sulfur atom and two fluorine atoms. This can be achieved through a series of reactions involving the appropriate starting materials.", "Starting Materials": [ "2,2-difluorocyclopropanecarboxylic acid", "thiophene", "sodium hydride", "diethyl ether", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,2-difluorocyclopropanecarboxylic acid with thiophene in the presence of sodium hydride and diethyl ether to form 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid.", "Step 2: Treat the product from step 1 with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 3: Hydrolyze the anhydride from step 2 with sodium hydroxide and water to yield 6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid." ] }

CAS No.

2731007-83-1

Molecular Formula

C6H6F2O2S

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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